molecular formula C16H11N3O3S B7783367 7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione

7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione

Cat. No.: B7783367
M. Wt: 325.3 g/mol
InChI Key: KUGKZOHZBILEGZ-UHFFFAOYSA-N
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Description

7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione is a specialized chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its complex molecular framework, which includes a methoxy group, a phenyl group, and a triaza-fluorene core with a thia substitution. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the Triaza-Fluorene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triaza-fluorene structure.

    Introduction of the Methoxy Group: Methoxylation is achieved through the reaction of the intermediate with methanol or other methoxy donors in the presence of a catalyst.

    Phenyl Group Addition: The phenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

These interactions can lead to various physiological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-phenyl-1,3,4A-triaza-fluorene-2,4-dione: Lacks the thia substitution but shares a similar core structure.

    3-Phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione: Lacks the methoxy group but retains the thia and triaza-fluorene components.

    7-Methoxy-9-thia-1,3,4A-triaza-fluorene-2,4-dione: Lacks the phenyl group but includes the methoxy and thia substitutions.

Uniqueness

7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione is unique due to the presence of all three functional groups (methoxy, phenyl, and thia) in its structure.

Properties

IUPAC Name

8-methoxy-3-phenyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-22-11-7-8-12-13(9-11)23-15-17-14(20)18(16(21)19(12)15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKZOHZBILEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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